![molecular formula C25H40O4 B6308379 17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol CAS No. 67372-66-1](/img/structure/B6308379.png)
17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.29265975 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation and Biodegradation
Research on phenanthrene, a simpler polycyclic aromatic hydrocarbon, suggests potential for environmental remediation applications. Phenanthrenes and their derivatives are subject to biodegradation by specific microbial species, highlighting a route for the bioremediation of contaminated soils and sediments. This is particularly relevant for compounds like the one , which may exhibit similar environmental behaviors and degradation pathways, thus offering insights into potential applications in mitigating pollution (Waigi et al., 2015; Qutob et al., 2022).
Pharmaceutical and Therapeutic Potential
Studies on phenanthrenes have identified a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. These findings suggest that structurally complex phenanthrenes, possibly including the specified compound, could be explored for their pharmacological potential. The development of novel anticancer agents from phenanthrene derivatives, for instance, is an area of significant interest (Tóth et al., 2017).
Chemical Synthesis and Organic Chemistry
Research into the synthesis and functionalization of cyclopentane rings, as seen in cyclopenta[c]phenanthrenes, provides valuable insights into the synthetic utility of complex organic molecules. Such studies are foundational for developing new chemical entities with potential applications ranging from materials science to pharmaceuticals. The synthesis of cyclopentane rings from glucose, leading to new isoprostanes, demonstrates the innovative approaches to creating structurally diverse compounds that could include the compound (Durand et al., 2004).
Environmental and Health Impact Studies
Investigations into the environmental occurrence, toxicity, and biological activities of related compounds underscore the importance of understanding the potential impacts of chemical compounds on health and the environment. This includes studies on the toxicity and carcinogenicity of specific derivatives, which can inform safety assessments and regulatory decisions for new compounds (Kenyon & Hughes, 2001).
Propiedades
IUPAC Name |
(3S,5S,6S,7S,11R,14S)-6-(3,3-dimethoxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-ene-6,14-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-23-10-7-16(26)13-15(23)5-6-17-19(23)8-11-24(2)22(17)18-14-20(18)25(24,27)12-9-21(28-3)29-4/h5,16-22,26-27H,6-14H2,1-4H3/t16-,17?,18+,19?,20-,22?,23-,24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVVMYRGRXFHHG-ZRTADCIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C5CC5C4(CCC(OC)OC)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3[C@@H]5C[C@@H]5[C@]4(CCC(OC)OC)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B6308327.png)
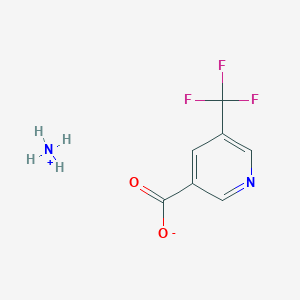
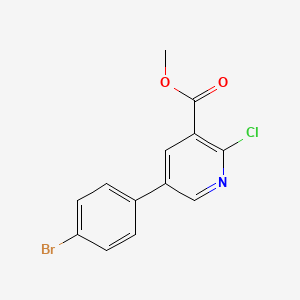
![[(2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(oxidanyl)oxan-2-yl]methanesulfonic acid](/img/structure/B6308352.png)
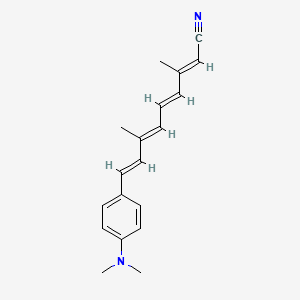
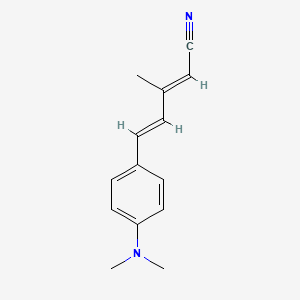
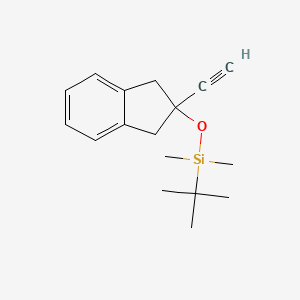
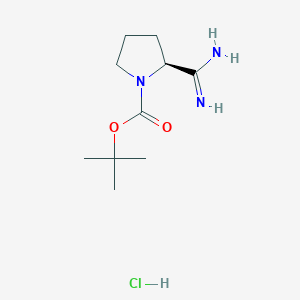
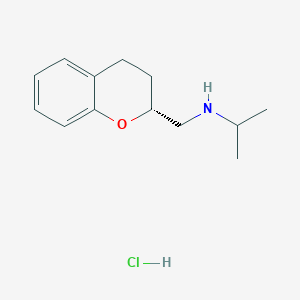
![methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate](/img/structure/B6308391.png)
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
